Imidazo[1,5-a]pyridine-3-carbonitrile
Description
Imidazo[1,5-a]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyridine ring system, with a nitrile (-CN) group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural versatility and biological relevance. The nitrile group enhances molecular interactions, such as hydrogen bonding and dipole interactions, which can improve binding affinity to biological targets like enzymes or receptors . Synthetic routes often involve cyclization reactions starting from pyridine derivatives, with variations in catalysts (e.g., POCl₃ or HCl) influencing reaction efficiency and product purity .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H |
InChI Key |
WJDHDFXSMWEFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a]pyridine-3-carbonitrile can be synthesized through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of molecular iodine to mediate sp3 C–H amination reactions from 2-pyridyl ketones and alkylamines in the presence of sodium acetate . Another approach is the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives with different substituents .
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituent positions and ring fusion patterns. Key structural analogs include:
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- Ring Fusion Differences : Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine exhibit distinct electronic properties due to variations in nitrogen atom positioning, affecting their interactions with biological targets .
- Substituent Position : The 3-position nitrile in this compound confers higher polarity compared to 1-position nitriles (e.g., 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile), influencing solubility and target binding .
- Functional Groups : Esters (e.g., Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate) or phenyl groups introduce steric and electronic effects, modulating metabolic stability and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
